molecular formula C19H21N3O B14940333 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide

Cat. No.: B14940333
M. Wt: 307.4 g/mol
InChI Key: NITZUYJXJFLYFC-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-phenylbutanamide is a benzimidazole-derived compound featuring a phenylbutanamide moiety linked to the benzimidazole core via an ethyl chain. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide

InChI

InChI=1S/C19H21N3O/c23-19(12-6-9-15-7-2-1-3-8-15)20-14-13-18-21-16-10-4-5-11-17(16)22-18/h1-5,7-8,10-11H,6,9,12-14H2,(H,20,23)(H,21,22)

InChI Key

NITZUYJXJFLYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method includes the reaction of 2-aminobenzimidazole with 4-phenylbutanoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

Chemistry:

In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate .

Biology:

In biological research, benzimidazole derivatives are studied for their potential as antimicrobial and antiparasitic agents. They have shown activity against a range of bacteria, fungi, and parasites .

Medicine:

In medicine, benzimidazole compounds are explored for their potential therapeutic applications, including anticancer and antiviral activities. They are also investigated for their role in treating parasitic infections .

Industry:

In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. For example, they can act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . Molecular docking studies have shown that these compounds can form hydrogen bonds with key residues in the active sites of target proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Molecular Formula Substituents on Benzimidazole Amide/Linker Group Molecular Weight (g/mol) Key References
This compound C₁₉H₁₉N₃O None 4-Phenylbutanamide 305.38 Target Compound
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide (CAS 301228-29-5) C₁₆H₁₄BrN₃O None 4-Bromobenzamide 344.21
N-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}butanamide C₂₁H₂₄N₃O 1-Ethyl Butanamide (para-substituted) 358.44
3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₂H₁₇N₅O₅S Thioacetamido bridge 2,4-Dinitrophenyl 471.47
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate C₁₈H₁₆N₆O₄ Nitrophenylhydrazone Ethyl acetate 398.36

Key Observations:

Substituent Effects: The brominated analog (CAS 301228-29-5) replaces the phenyl group with a bromine atom, increasing molecular weight (344.21 vs. Ethylation at the benzimidazole nitrogen (Compound ) introduces steric bulk, which may alter binding affinity or metabolic stability. The thioacetamido bridge in W1 introduces sulfur, enhancing π-π stacking or redox activity, while the dinitrophenyl group increases electron-withdrawing effects.

Nitrophenylhydrazone in introduces conjugation and planarity, favoring crystallinity and hydrogen-bonding interactions, as evidenced by its crystal structure.

Table 2: Property and Activity Comparison

Compound Solubility (Predicted) LogP (Predicted) Reported Biological Activity References
Target Compound Low (hydrophobic) ~3.5 Not explicitly reported -
4-Bromobenzamide analog (CAS 301228-29-5) Moderate ~2.8 Potential kinase inhibition
W1 (3-(2-(Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Low ~4.2 Antimicrobial, anticancer
Ethyl-substituted analog (Compound ) Low ~4.0 Enhanced metabolic stability

Key Findings:

  • Lipophilicity : The target compound’s LogP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Brominated analogs (LogP ~2.8) may exhibit better aqueous solubility due to polar halogen atoms .
  • Biological Activity : Derivatives like W1 demonstrate antimicrobial and anticancer activities attributed to the dinitrophenyl group’s electron-deficient nature, which may intercalate DNA or inhibit topoisomerases.
  • Crystallinity : The nitrophenylhydrazone derivative forms robust hydrogen-bonded networks (C–H···O, N–H···O), enhancing crystallinity—a critical factor in X-ray structure determination using programs like SHELXL .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide is a compound featuring a benzimidazole moiety, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties . Research indicates that compounds with the benzimidazole structure exhibit significant activity against various pathogens.

  • Mechanism : The antimicrobial effect is often attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. For instance, compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable study assessed its effects on K562S (IMA-sensitive) and K562R (IMA-resistant) cells.

  • Findings : The compound demonstrated cytotoxic effects, inducing apoptosis through caspase activation and altering gene expression related to apoptosis (BAX, BIM, BAD) .

Summary of Biological Activities

Activity Type Description Mechanism
AntimicrobialEffective against a range of bacteria and fungiInhibition of cell wall synthesis; interference with nucleic acids
AnticancerInduces apoptosis in cancer cellsActivation of caspases; modulation of apoptotic gene expression

Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives revealed that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating strong potential for therapeutic use .

Study 2: Anticancer Mechanisms

In another research effort, the effects of this compound on K562 cell lines were analyzed. The findings confirmed that the compound not only reduced cell viability but also significantly activated apoptotic pathways. Flow cytometry results showed increased caspase3/7 activity upon treatment with varying concentrations of the compound .

Structure-Activity Relationship (SAR)

The biological activities of benzimidazole derivatives are closely linked to their chemical structure. The presence of specific substituents at various positions on the benzimidazole ring can enhance or diminish biological efficacy. For instance:

  • Substituents : Electron-withdrawing groups tend to increase antimicrobial activity by stabilizing the compound's interaction with bacterial targets .

Table: Structure-Activity Relationship Insights

Substituent Position Effect on Activity Example Compounds
1-positionIncreased potency against bacteriaCompound A
2-positionEnhanced anticancer effectsCompound B

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